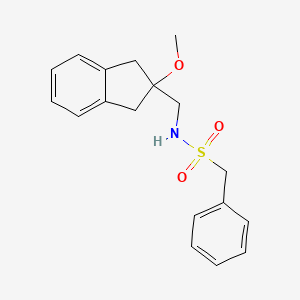

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-22-18(11-16-9-5-6-10-17(16)12-18)14-19-23(20,21)13-15-7-3-2-4-8-15/h2-10,19H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJXVSHIPWTLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the indene derivative. The methoxy group is introduced through a methylation reaction, and the sulfonamide group is added via a sulfonation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound

Scientific Research Applications

Chemistry

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as oxidation and reduction, making it useful for creating more complex molecules.

Biology

Research has indicated that this compound may possess significant biological activities. Studies have explored its potential as an antimicrobial agent and its interactions with various biomolecules. For instance, compounds similar to this sulfonamide have shown efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibiotics .

Medicine

The compound is being investigated for its therapeutic potential in drug development. Its mechanism of action may involve modulation of enzyme activity relevant to diseases such as cancer and neurodegenerative disorders. For example, preliminary studies suggest that it could inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease .

Case Study 1: Antimicrobial Activity

A study conducted on similar sulfonamide compounds demonstrated their ability to inhibit the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL . This highlights the potential of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide in addressing antibiotic resistance.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit enzymes involved in metabolic pathways associated with diabetes and neurodegeneration. The findings suggested that derivatives of this compound could effectively modulate enzyme activity, providing a basis for further research into its therapeutic applications .

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, modulating their activity. The indene moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Cholinesterase Inhibition

Several indenyl derivatives with sulfonamide or related substituents have been investigated for their cholinesterase inhibitory activity:

Key Observations:

- The target compound’s methoxy group at the inden-2-position may enhance hydrophobic interactions in enzyme binding pockets compared to unsubstituted analogs like N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide .

- Piperidine-containing analogs (e.g., the 5NN0-bound inhibitor) exhibit superior BuChE affinity due to their extended hydrophobic and cationic interactions, which the target compound lacks .

- Donepezil derivatives highlight the importance of dual methoxy substitutions (5,6-dimethoxy) for AChE selectivity, a feature absent in the target compound .

Physicochemical Properties

- Molecular Weight: The target compound (C₁₈H₂₁NO₃S) has an approximate molecular weight of 347.43 g/mol, higher than simpler analogs like N-(2,3-dihydro-1H-inden-5-yl)methanesulfonamide (211.29 g/mol) .

- Solubility: The phenylmethanesulfonamide group may reduce aqueous solubility compared to acetamide or naphthamide derivatives .

Patent and Regulatory Context

- Methoxy-alkylamino groups: highlights substituents like N-(2-methoxyethyl)-N-methylamino as preferred in drug design for optimizing bioavailability and target engagement. The target compound’s methoxy group aligns with this trend .

- Regulatory standards: Reference compounds such as donepezil derivatives (e.g., MM0677.15) are rigorously characterized for pharmaceutical use, underscoring the need for similar standardization for the target compound .

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an indene moiety and a phenylmethanesulfonamide group. Its molecular formula is with a molecular weight of approximately 329.44 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide is believed to exert its biological effects through several mechanisms:

- Nuclear Receptor Modulation : The compound has been shown to activate nuclear receptors, which play crucial roles in gene expression and cellular signaling pathways. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease, where modulation of nuclear receptors can influence neuronal survival and function .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties. The sulfonamide group is known for its ability to interact with various enzymes, potentially modulating their activity .

- Antioxidant Activity : There is emerging evidence that compounds with similar structural features possess antioxidant properties, which can protect cells from oxidative stress—a contributing factor in many chronic diseases .

Neuroprotective Effects

One of the most promising applications of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide is its potential neuroprotective effect. Research indicates that activation of nuclear receptors can help mitigate the progression of neurodegenerative diseases by promoting neuronal health and reducing apoptosis .

Anti-inflammatory Properties

The compound's ability to inhibit pro-inflammatory cytokines suggests it could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or multiple sclerosis. By modulating inflammatory pathways, it may reduce tissue damage and improve patient outcomes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures:

Q & A

Q. Critical factors :

Q. Example yields :

| Step | Intermediate | Yield (%) | Purification Method |

|---|---|---|---|

| 1 | Methoxy-indene | 65–75 | Column chromatography |

| 2 | Sulfonamide | 50–60 | Recrystallization |

How is structural characterization performed, and what advanced techniques resolve stereochemical ambiguities?

Q. Basic

Q. Advanced

- Enantioseparation : Chiral HPLC (e.g., Chiralpak® IC column, 2-propanol/hexane) isolates enantiomers. Borate buffer systems enhance resolution .

- Computational modeling : Density Functional Theory (DFT) predicts electronic properties and reactive sites (B3LYP/6-31G(d,p) basis set) .

What in vitro models demonstrate anticancer activity, and how do IC50_{50}50 values vary across cell lines?

Basic

Standard assays include:

- MTT/PrestoBlue® : Cell viability in hepatic (HepG2), breast (MCF-7), and colon (HCT-116) cancer lines.

- Selectivity index : Comparison with normal cells (e.g., HEK293) .

Q. Reported IC values :

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 0.7–2.1 |

| MCF-7 | 5.8–12.4 |

| HCT-116 | 18.3–35.2 |

Q. Advanced

- Mechanistic profiling : Flow cytometry (apoptosis via Annexin V/PI) and Western blot (caspase-3 activation).

- 3D spheroid models : Mimic tumor microenvironments for dose-response studies .

How can computational methods predict bioactivity and target interactions?

Q. Advanced

- Molecular docking : AutoDock Vina screens binding affinity to targets (e.g., proteasomes, AMPA receptors). Key interactions:

- QSAR modeling : Correlates substituent effects (e.g., methoxy vs. hydroxy groups) with potency .

How should discrepancies in reported biological potency (e.g., IC50_{50}50) be addressed?

Q. Advanced

- Assay standardization : Use reference compounds (e.g., doxorubicin) and harmonized protocols (e.g., ATP-based luminescence).

- Data normalization : Adjust for cell passage number, serum concentration, and incubation time.

- Batch variability : LC-MS purity checks (>95%) and stability studies (e.g., pH/temperature) .

What structural modifications enhance metabolic stability and CNS penetration?

Q. Advanced

- Sulfonamide substitution : Replace phenyl with pyridyl groups to improve solubility.

- LogP optimization : Introduce polar groups (e.g., methoxyethyl) to balance blood-brain barrier permeability.

- In vitro ADME : Microsomal stability assays (human liver microsomes) and PAMPA-BBB for CNS uptake prediction .

How is crystallographic data used to validate target binding modes?

Q. Advanced

- Co-crystallization : Soak crystals with the compound and target protein (e.g., BACE1 for Alzheimer’s studies).

- Refinement : SHELXL refines electron density maps; ORTEP-3 generates publication-quality figures .

What strategies mitigate synthetic challenges in scaling enantiopure production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.